Vofopitant

Overview

Description

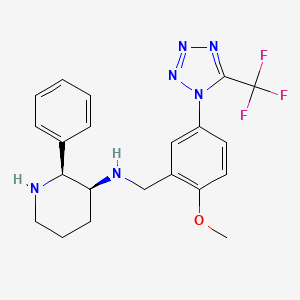

Vofopitant (GR205171) is a non-peptide neurokinin-1 (NK1) receptor antagonist with a molecular formula of C21H23F3N6O and a CAS registry number of 168266-90-8 . It exhibits high affinity for NK1 receptors across species, with pKi values of 10.6 (human), 9.5 (rat), and 9.8 (ferret) . Originally developed by Merck & Co., it has been investigated for applications in nausea/vomiting, psychiatric disorders (e.g., PTSD, anxiety), and epilepsy . However, its clinical development was terminated after Phase 2 trials due to mixed efficacy outcomes .

This compound’s mechanism involves blocking Substance P (SP) binding to NK1 receptors, which modulates neuroinflammation, pain, and emotional processing . Notably, it crosses the blood-brain barrier, enabling central nervous system (CNS) activity . Preclinical studies highlight its role in enhancing the anticonvulsant effects of sodium channel blockers (e.g., lamotrigine) in rodent epilepsy models, though it lacks standalone efficacy .

Preparation Methods

The preparation of Vofopitant involves several synthetic routes and reaction conditions. One method includes dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . The industrial production methods for this compound are not widely documented, but it is available for research purposes in various quantities .

Chemical Reactions Analysis

Suzuki Coupling for Biphenyl Core Formation

The biphenyl moiety in vofopitant is synthesized via a Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed process that links aryl halides to boronic acids.

Example Reaction

-

Reactants : 2-Bromo-4-fluoronitrobenzene + Arylboronic acid

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Solvent : Dioxane/Water (3:1)

This step establishes the central aromatic framework critical for NK1R binding.

Nucleophilic Aromatic Substitution

A fluorine atom in the biphenyl system undergoes displacement with heterocyclic amines to introduce nitrogen-containing groups.

Key Reaction Parameters

| Substrate | Nucleophile | Conditions | Outcome |

|---|---|---|---|

| 4-Fluoronitrobenzene | Piperazine derivative | DMF, 80°C, 12 hr | Nitro group retention |

| Intermediate | Tetrazole amine | K₂CO₃, DMSO, 100°C, 8 hr | Tetrazole incorporation |

Reduction of Nitro Groups

The nitro group in intermediates is reduced to an amine using catalytic hydrogenation:

This step generates primary amines for subsequent alkylation or acylation.

Amide Coupling

A critical step involves coupling the amine intermediate with a trifluoromethyl-substituted isobutyric acid derivative:

The resulting amide enhances metabolic stability and receptor affinity.

Tetrazole Ring Formation

The tetrazole group, a bioisostere for carboxylic acids, is synthesized via [2+3] cycloaddition:

-

Reactants : Nitrile + Sodium azide

-

Catalyst : ZnBr₂

-

Conditions : Reflux in toluene, 24 hr

Stereochemical Control

This compound contains two chiral centers introduced via asymmetric synthesis:

-

Chiral Auxiliary : (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

-

Method : Sharpless asymmetric epoxidation or enzymatic resolution

-

Enantiomeric Excess : >99%

Salt Formation

The final API is isolated as a dihydrochloride salt:

-

Acid : HCl (g) in EtOAc

-

Stoichiometry : 2:1 (this compound:HCl)

-

Crystallization : Anti-solvent (hexane) addition

Stability-Impacting Reactions

This compound’s stability under physiological conditions involves:

Scientific Research Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

Vofopitant is primarily investigated for its efficacy in preventing CINV. Clinical studies have shown that NK1 receptor antagonists, including this compound, can significantly reduce the incidence of vomiting when combined with other antiemetic agents such as 5-HT3 receptor antagonists and dexamethasone. For instance, a meta-analysis indicated that adding an NK1RA to a standard regimen improved complete response rates in patients undergoing highly emetogenic chemotherapy (HEC) .

Table 1: Efficacy of this compound in CINV

Pain Management

Due to its role as an NK1 receptor antagonist, this compound is also being explored for its potential in managing various types of pain, including chronic and neuropathic pain. Preclinical studies suggest that blocking substance P signaling may alleviate pain symptoms, although further clinical trials are necessary to establish its efficacy in this area .

Psychiatric Disorders

This compound has been studied for its anxiolytic effects and potential applications in treating psychiatric disorders such as post-traumatic stress disorder (PTSD) and bipolar disorder. Initial findings indicate that it may help manage anxiety symptoms associated with these conditions, but comprehensive clinical data are still required to validate these claims .

Table 2: Investigational Uses of this compound

| Indication | Phase of Development | Key Findings |

|---|---|---|

| PTSD | Phase 2 | Anxiolytic effects observed in animal models |

| Bipolar Disorder | Phase 1 | Limited efficacy reported; further studies needed |

Other Potential Applications

Case Study: Efficacy in CINV

A clinical trial involving patients receiving cisplatin-based chemotherapy demonstrated that this compound significantly reduced the incidence of vomiting compared to placebo. The study reported that approximately 83% of patients treated with this compound experienced no vomiting during the acute phase post-chemotherapy, highlighting its potential as an effective antiemetic agent .

Case Study: Anxiolytic Effects

In a preclinical study on animal models for PTSD, this compound exhibited notable reductions in anxiety-like behaviors when administered prior to exposure to stressors. These findings suggest that this compound may modulate neurochemical pathways involved in anxiety regulation, warranting further exploration in human subjects .

Mechanism of Action

Vofopitant exerts its effects by acting as an antagonist to the neurokinin 1 receptor. This receptor is a tachykinin receptor found throughout the central and peripheral nervous systems, with a particular affinity for substance P . By blocking the neurokinin 1 receptor, this compound prevents the emetogenic signals that lead to nausea and vomiting . It also shows anxiolytic actions by modulating the pathways involved in anxiety .

Comparison with Similar Compounds

Comparison with Similar NK1 Receptor Antagonists

NK1 antagonists are classified into peptide and non-peptide subtypes, with the latter dominating clinical development due to better oral bioavailability and CNS penetration . Below is a detailed comparison of Vofopitant with key analogs:

Table 1: Pharmacological and Clinical Profiles of Select NK1 Antagonists

Key Differentiators

Mechanistic Specificity: this compound demonstrates potent NK1 receptor blockade but requires adjuncts (e.g., lamotrigine) for anticonvulsant effects, unlike aprepitant, which is effective alone in CINV .

Clinical Applications :

- Aprepitant/fosaprepitant dominate CINV due to robust efficacy and safety, while this compound’s exploration in PTSD and epilepsy remained niche .

- Rolapitant’s approval for delayed-phase CINV highlights its pharmacokinetic advantage over this compound’s discontinued development .

Pharmacokinetics :

- This compound’s species-dependent NK1 affinity (higher in humans vs. rodents) may explain translational challenges in epilepsy models .

- Casopitant’s long half-life initially favored its use in prolonged emesis but was offset by toxicity risks .

Research Findings and Limitations

Preclinical Insights :

this compound reduced SP-mediated neuroinflammation in epilepsy models but required co-administration with sodium channel blockers, suggesting synergistic rather than direct mechanisms . In PET imaging, it revealed age- and sex-dependent declines in cerebral NK1 receptor density, informing neuropsychiatric research .Comparative Advantages : this compound’s radiolabeled derivative ([<sup>18</sup>F]SPA-RQ) provided unique insights into NK1 receptor distribution, aiding biomarker development for neuropsychiatric diseases .

Biological Activity

Vofopitant (also known as GR 205171) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, primarily involved in the modulation of various physiological processes including emesis, pain perception, and inflammation. This compound has garnered attention for its potential therapeutic applications, particularly in treating chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

This compound exerts its biological effects by selectively blocking the NK1 receptor, which is activated by substance P, a neuropeptide that plays a crucial role in the emetic response. The antagonism of NK1 receptors in the central nervous system (CNS) and peripheral sites leads to a reduction in the signaling pathways that trigger vomiting. This mechanism is particularly relevant in contexts where substance P mediates nausea and vomiting associated with chemotherapy and surgical procedures .

Pharmacological Profile

The pharmacological profile of this compound indicates its effectiveness across various models of emesis. It has demonstrated:

- High Affinity : this compound has pKis of 10.6, 9.5, and 9.8 for human, rat, and ferret NK1 receptors, respectively .

- Broad-Spectrum Anti-emetic Activity : It has been shown to be effective against both central and peripheral emetic stimuli .

- Potential for Other Indications : Beyond emesis, NK1 receptor antagonists like this compound are being explored for their roles in pain management, migraine treatment, and inflammatory conditions .

Comparative Efficacy

A comparative analysis of this compound with other NK1 receptor antagonists highlights its unique position:

| Compound | pKi (Human NK1R) | Primary Indication | Notes |

|---|---|---|---|

| This compound | 10.6 | CINV, PONV | High selectivity; broad-spectrum activity |

| Aprepitant | 8.5 | CINV | Established use; moderate selectivity |

| Rolapitant | 9.0 | CINV | Long half-life; effective in delayed CINV |

Clinical Trials

Several clinical trials have assessed the efficacy of this compound in preventing nausea and vomiting:

- Trial on CINV : A randomized controlled trial involving patients receiving cisplatin-based chemotherapy showed that this compound significantly reduced the incidence of acute and delayed nausea compared to placebo .

- Postoperative Nausea : In a study focusing on patients undergoing major surgery, this compound was found to be effective in reducing PONV when administered preoperatively .

Preclinical Studies

Preclinical studies have established the antiemetic properties of this compound through various animal models:

- Ferret Model : Research using ferrets demonstrated that this compound effectively inhibited substance P-induced vomiting, supporting its potential use in clinical settings .

- Rodent Studies : In rodent models, this compound showed significant reductions in emesis triggered by both central and peripheral stimuli .

Q & A

Q. Basic: What are the key pharmacological characteristics of Vofopitant relevant to preclinical research?

This compound (GR205171) is a potent neurokinin-1 (NK1) receptor antagonist with species-specific binding affinities: pKi values of 10.6 (human), 9.5 (rat), and 9.8 (ferret) . It exhibits high selectivity for NK1 receptors over 5-HT1A, 5-HT1D, 5-HT2A, histamine (H1/H2), and Ca²⁺ channels in vitro. In vivo, subcutaneous administration (30 mg/kg) modulates serotonin (5-HT) levels in the prefrontal cortex of paroxetine-treated mice, suggesting context-dependent neurochemical interactions . Researchers should prioritize species-specific pharmacokinetic (PK) profiling due to interspecies variability in receptor binding and metabolic pathways.

Q. Basic: How does this compound’s receptor selectivity influence experimental design in neuropharmacology studies?

This compound’s high NK1 selectivity minimizes off-target effects, making it suitable for isolating NK1-mediated mechanisms. However, researchers must validate assay specificity using receptor knockout models or competitive antagonists (e.g., substance P) to confirm target engagement. For example, its lack of panicolytic effects in a CO2 challenge trial (despite anxiolytic effects in vestipitant) highlights the need for mechanistic redundancy checks in behavioral assays .

Q. Advanced: How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

A phase I trial showed this compound failed to reduce panic symptoms during a 7% CO2 challenge, contrasting with preclinical anxiolytic effects . Methodological considerations include:

- PK Variability : High inter-individual variability in bioavailability may obscure dose-response relationships. Population PK modeling is recommended to optimize dosing regimens.

- Endpoint Selection : Preclinical models (e.g., T-maze reward tests ) may not translate to human panic paradigms. Cross-species behavioral assays with translational biomarkers (e.g., cortisol levels) are critical.

- Sample Size : Small clinical cohorts (n=19 in the phase I trial ) risk underpowered results. Meta-analyses of existing NK1 antagonist trials could clarify context-dependent efficacy.

Advanced: What methodological frameworks (e.g., PICOT) are suitable for structuring this compound research questions?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is ideal for clinical and translational studies. Example:

- Population : Patients with treatment-resistant depression.

- Intervention : Adjunctive this compound (30 mg/day).

- Comparison : Placebo or active comparator (e.g., aprepitant).

- Outcome : Change in Montgomery-Åsberg Depression Rating Scale (MADRS) at 8 weeks.

- Time : 12-week follow-up.

This structure ensures alignment with regulatory standards and reduces confounding variables .

Q. Basic: What in vivo models are validated for studying this compound’s effects on serotonin modulation?

Studies in NK1 receptor knockout mice and paroxetine-treated wild-type models demonstrate this compound’s ability to enhance 5-HT levels in the prefrontal cortex . Researchers should pair these models with microdialysis or fast-scan cyclic voltammetry to quantify real-time neurotransmitter dynamics. Behavioral endpoints (e.g., forced swim test immobility) should be correlated with neurochemical data to validate mechanism-action hypotheses.

Q. Advanced: How does this compound interact with non-NK1 pathways (e.g., cGAS-STING) in cancer or autoimmune contexts?

Evidence suggests this compound may influence cGAS-STING signaling via NK1-independent mechanisms, potentially modulating self-DNA detection in autoimmune conditions . In lymphoma models, this compound-treated SP (side population) cells exhibit enhanced clonogenicity and tumorigenicity, implicating NK1 receptors in cancer stem cell maintenance . Researchers should employ multi-omics approaches (e.g., RNA-seq, phosphoproteomics) to map off-target interactions and contextualize findings within disease-specific pathways.

Q. Basic: What are the best practices for ensuring assay reproducibility in this compound studies?

- Dose Standardization : Use species-adjusted doses (e.g., 30 mg/kg in mice vs. human-equivalent dosing).

- Blinding : Double-blind protocols minimize bias in behavioral scoring.

- Replication : Cross-validate findings in ≥2 independent cohorts.

- Data Transparency : Share raw datasets via repositories like Zenodo to facilitate meta-analyses .

Q. Advanced: What strategies address the high pharmacokinetic variability of this compound in clinical trials?

- Covariate Analysis : Incorporate demographic (e.g., age, CYP3A4 genotype) and physiological (e.g., BMI) variables into PK/PD models.

- Therapeutic Drug Monitoring (TDM) : Measure plasma concentrations at steady-state to adjust dosing.

- Extended-Release Formulations : Mitigate variability through controlled-release mechanisms, as tested in vestipitant trials .

Q. Basic: How do this compound’s molecular properties (e.g., molecular weight, solubility) impact formulation design?

With a molecular weight of 432.44 g/mol and moderate lipophilicity (C₂₁H₂₃F₃N₆O), this compound requires solubility-enhancing excipients (e.g., cyclodextrins) for oral bioavailability. Preclinical studies should assess stability under varying pH conditions to mimic gastrointestinal environments .

Q. Advanced: What open science practices enhance the rigor of this compound research?

- Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework.

- Collaborative Consortia : Pool data from multi-center trials to increase statistical power.

- Code Sharing : Publish analysis scripts (e.g., R/Python) for reproducibility .

Q. Basic: What safety endpoints are critical in this compound toxicity studies?

- Cardiovascular : Monitor QT interval prolongation risk via hERG channel assays.

- Neurobehavioral : Assess locomotor activity and seizure thresholds in rodent models.

- Histopathology : Evaluate organ-specific toxicity (e.g., liver, kidneys) in chronic dosing studies .

Q. Advanced: How can computational modeling predict this compound’s efficacy in novel indications?

- Molecular Dynamics Simulations : Map NK1 receptor binding kinetics under mutational conditions.

- Machine Learning : Train models on existing NK1 antagonist datasets to predict off-target interactions or repurposing potential.

- Systems Pharmacology : Integrate omics data to identify comorbid conditions (e.g., depression-cancer crosstalk) amenable to this compound therapy .

Q. Basic: What controls are essential in this compound’s receptor binding assays?

- Positive Controls : Use substance P to confirm NK1 activation.

- Negative Controls : Include NK1 knockout tissues or non-specific antagonists (e.g., aprepitant).

- Vehicle Controls : Account for solvent effects (e.g., DMSO) on receptor conformation .

Q. Advanced: How do tumor microenvironment factors influence this compound’s efficacy in oncology models?

In lymphoma SP cells, this compound enhances self-renewal via REST-TRF2 interactions, which stabilize cancer stem cell phenotypes . Researchers should model hypoxic and inflammatory microenvironments using 3D organoids to assess context-dependent efficacy. Combinatorial trials with DNA-damaging agents (e.g., cisplatin) may exploit NK1-mediated chemoresistance pathways.

Q. Basic: What statistical methods are recommended for analyzing this compound’s dose-response data?

Properties

IUPAC Name |

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILNRORTJVDYRH-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870099 | |

| Record name | Vofopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168266-90-8 | |

| Record name | Vofopitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168266-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vofopitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vofopitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vofopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOFOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K08BK043YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.